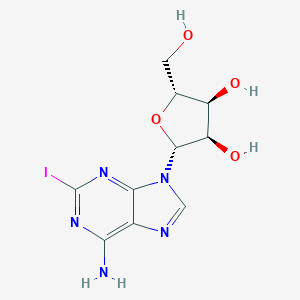

2-Iodoadenosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEBVSZZNFOIRB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188607 | |

| Record name | 2-Iodoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35109-88-7 | |

| Record name | 2-Iodoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5R)-2-(6-AMINO-2-IODO-PURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL(2-IODOADENOSINE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in biomedical research, particularly in the study of purinergic signaling. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters its chemical and biological properties, offering unique opportunities for investigating adenosine receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological significance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties

This compound is a white to off-white solid compound. Its key chemical properties are summarized in the tables below, providing a quantitative basis for its use in experimental settings.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | [1] |

| Molecular Weight | 393.14 g/mol | [1] |

| Melting Point | 200 °C (decomposes) | |

| Appearance | White to off-white solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| pKa | Data not available in searched literature | Experimental determination would require methods such as UV-Vis or NMR spectroscopy-based pH titrations.[2][3][4] | |

| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727).[5] Specific quantitative solubility data in water, DMSO, and ethanol (B145695) are not readily available in the searched literature. | Gravimetric analysis or UV-Vis spectroscopy after saturation in respective solvents. | |

| Stability | Stable under standard laboratory conditions. Hydrolytic and photostability data are not extensively reported. | Long-term stability studies under controlled temperature, humidity, and light conditions would be required. |

Chemical Structure

The structural characteristics of this compound are fundamental to its interaction with biological targets. The presence of the bulky iodine atom at the 2-position significantly influences its conformation and electronic properties compared to native adenosine.

Table 3: Structural Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [1] |

| SMILES String | Nc1nc(I)nc2c1ncn2[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O | |

| InChI Key | MGEBVSZZNFOIRB-UUOKFMHZSA-N | [1] |

| CAS Number | 35109-88-7 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the modification of a related adenosine analog, such as 2-chloroadenosine. The following is a generalized protocol based on established nucleoside chemistry.

Reaction: Diazotization of 2-aminoadenosine (B16350) followed by iodination, or nucleophilic substitution of a suitable precursor like 2,6-dichloropurine (B15474) nucleoside. A plausible synthesis starts from 2',3',5'-tri-O-acetyl-guanosine.[6]

Materials:

-

2-Chloroadenosine or a suitable precursor

-

Reagents for diazotization (e.g., sodium nitrite, acid) and iodination (e.g., potassium iodide) or for nucleophilic substitution.

-

Appropriate solvents (e.g., water, organic solvents)

-

Standard laboratory glassware and equipment

Procedure (Illustrative Example from a precursor):

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected (e.g., by acetylation) to prevent side reactions.

-

Conversion to an Intermediate: The 6-chloro-2-aminopurine derivative is converted to a 2,6-dihalo intermediate.

-

Iodination: The 2-position is then selectively iodinated.

-

Amination: The halo group at the 6-position is replaced with an amino group.

-

Deprotection: The protecting groups on the ribose are removed to yield this compound.

Note: A detailed, step-by-step protocol for the synthesis of this compound was not explicitly found in the searched literature. The above is a generalized representation of plausible synthetic strategies.

Purification of this compound

Purification is critical to obtaining a high-purity product for biological assays. Column chromatography is a standard method.

Method: Silica (B1680970) Gel Column Chromatography[7][8][9][10][11]

Materials:

-

Crude this compound

-

Silica gel (appropriate mesh size)

-

Elution solvents (e.g., a gradient of dichloromethane (B109758) and methanol)

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber for monitoring fractions

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).

-

Fraction Collection: Collect fractions of the eluate.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (often with a modifier like trifluoroacetic acid) is a common setup.[6]

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[12] The specific activity of this compound at each receptor subtype dictates its downstream effects. While detailed binding affinity (Ki) values for this compound itself at all receptor subtypes were not found, its derivatives have been characterized as potent agonists at A1 and A2A receptors.[13]

Adenosine Receptor Signaling

The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are coupled to different G-proteins, leading to distinct intracellular signaling cascades.[14]

-

A₁ and A₃ Receptors: These are typically coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

-

A₂A and A₂B Receptors: These are typically coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The following diagrams illustrate the canonical signaling pathways activated by adenosine receptor agonists.

Experimental Workflow for Characterizing Receptor Activity

The following diagram outlines a typical workflow for characterizing the activity of a compound like this compound at a specific adenosine receptor subtype.

Conclusion

This compound is a synthetically accessible and biologically active analog of adenosine. Its distinct chemical properties and structure make it a valuable probe for studying purinergic signaling. While a comprehensive quantitative dataset for all its physicochemical properties is not yet complete in the public domain, the available information provides a strong foundation for its application in research. The detailed methodologies for synthesis, purification, and characterization, along with an understanding of its likely role as an adenosine receptor agonist, enable its effective use in drug discovery and development. Further research to determine its specific binding affinities and pKa will undoubtedly enhance its utility as a pharmacological tool.

References

- 1. This compound | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. Experimental approaches for measuring pKa's in RNA and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. columbia.edu [columbia.edu]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Molecular Mechanisms of 2-Iodoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in pharmacological research, primarily through its interaction with purinergic signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its engagement with adenosine receptors and subsequent downstream signaling cascades. This document details its affinity for adenosine receptor subtypes, its influence on adenylyl cyclase activity, and its potential as an adenosine kinase inhibitor. Comprehensive experimental protocols are provided to enable researchers to quantify these interactions.

Primary Mechanism of Action: Adenosine Receptor Agonism

This compound's principal mechanism of action is its function as an agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs). The substitution of an iodine atom at the 2-position of the adenine (B156593) ring confers selectivity, particularly towards the A2A adenosine receptor subtype.

Binding Affinity for Adenosine Receptor Subtypes

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A1 | > 150 | [1] |

| A2A | High Affinity (Specific value not readily available) | [1] |

| A2B | Data not readily available | |

| A3 | Data not readily available |

Note: The Ki value for A1 receptors is based on studies of 2-substituted adenosine analogs. The high affinity for A2A receptors is qualitatively described in the literature, but a precise Ki value for this compound is not consistently reported.

Downstream Signaling via the A2A Adenosine Receptor

Upon binding to the A2A adenosine receptor, this compound initiates a well-characterized signaling cascade. The A2A receptor is canonically coupled to a stimulatory G protein (Gs). Activation of the Gs protein leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

References

An In-depth Technical Guide to 2-Iodoadenosine: Discovery, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 2-Iodoadenosine, a crucial molecule in the study of purinergic signaling and a valuable precursor in the development of targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document details its initial discovery, various synthetic methodologies with experimental protocols, and its biological role, particularly its interaction with adenosine (B11128) receptors.

Discovery and Initial Synthesis

This compound is a modified nucleoside, structurally similar to adenosine but with an iodine atom at the 2-position of the purine (B94841) ring.[1] Its synthesis and biological activities were first extensively reported in the mid-1970s as part of broader research into 2-substituted adenosine analogs. A seminal paper by Marumoto et al. in 1975 described the synthesis of a range of 2-substituted adenosines, including this compound, and evaluated their coronary vasodilating activity, laying the groundwork for future investigations into the pharmacological potential of these compounds.[2][3]

The initial synthesis of this compound and other 2-substituted adenosines was a multi-step process often starting from more readily available nucleosides like inosine (B1671953) or guanosine (B1672433). One of the early methods involved the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with iodide.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and challenges. The choice of method often depends on the starting material, desired scale, and available resources. The primary methods include direct iodination of adenosine, synthesis from 2-chloroadenosine (B27285), and synthesis from guanosine.

Synthesis from 2-Chloroadenosine

A common and efficient method for the preparation of this compound involves the conversion of the more accessible 2-chloroadenosine. This is typically achieved through a Finkelstein-like reaction where the chloro group is displaced by an iodo group.

Experimental Protocol:

A detailed protocol for the synthesis of 2-chloroadenosine, a key precursor, has been described.[4][5] The process involves the condensation of 2,6-dichloropurine (B15474) with tetraacetyl ribose, followed by hydrolysis and ammonolysis. The subsequent conversion to this compound can be achieved as follows:

-

Reaction Setup: In a round-bottom flask, 2-chloroadenosine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: An excess of sodium iodide (NaI) is added to the solution. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization or column chromatography.

Synthesis from Guanosine

Another versatile approach utilizes guanosine as the starting material. This multi-step synthesis involves the conversion of the 6-oxo group and the 2-amino group of guanosine to chloro and iodo substituents, respectively.

Experimental Protocol:

A representative synthesis starting from guanosine involves the following key transformations[6][7][8]:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are protected, typically as acetyl esters, to prevent side reactions in subsequent steps. This is achieved by treating guanosine with acetic anhydride (B1165640) in pyridine.

-

Conversion to 2-Amino-6-chloropurine (B14584) Riboside: The protected guanosine is then treated with a chlorinating agent, such as phosphorus oxychloride, to convert the 6-oxo group to a 6-chloro group.

-

Diazotization and Iodination: The 2-amino group of the resulting 2-amino-6-chloropurine riboside derivative is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid. The diazonium group is then displaced by iodide, using a source like potassium iodide, to introduce the iodine atom at the 2-position.

-

Ammonolysis and Deprotection: The 6-chloro group is then converted to an amino group by treatment with ammonia. Finally, the protecting groups on the ribose are removed under basic conditions (e.g., with methanolic ammonia) to yield this compound.

The following diagram illustrates the key steps in the synthesis of this compound from a guanosine precursor.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps involved in the preparation of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Precursor Synthesis | 2,6-dichloropurine and tetraacetyl ribose | 2,3,5-triacetyl-2,6-dichloropurine riboside | 4-dimethylaminopyridine (catalyst), toluene | ~97.5%[4][5] |

| Iodination | 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine | 2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purine | NaNO₂, KI, acid | Not explicitly reported |

| Ammonolysis | 2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purine | This compound | NH₃/MeOH | Not explicitly reported |

| Overall (from Guanosine) | Guanosine | This compound | Multi-step | Variable |

Biological Activity and Signaling Pathways

This compound is a potent agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[9] There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound and its derivatives have been instrumental in elucidating the structure and function of these receptors, particularly the A₃ subtype.

The A₃ adenosine receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ).[10] Upon activation by an agonist like this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.[11][12]

In addition to the canonical Gᵢ-cAMP pathway, the A₃ receptor can also couple to Gᵩ proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][11]

The following diagram illustrates the primary signaling pathways activated by the A₃ adenosine receptor.

The binding affinity of this compound and its analogs to adenosine receptors is a critical parameter for their use as research tools and therapeutic agents. The table below presents available binding affinity data (Kᵢ values) for related compounds at human adenosine receptors.

| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Reference |

| 2-Iodo-N⁶-phenethyladenosine | - | >1000 | 1.1 | [13] |

| 2-Chloro-N⁶-phenethyladenosine | 660 | 660 | 0.024 | [13] |

| IB-MECA | - | - | 2.9 | [14] |

| 2-Cl-IB-MECA | - | - | 3.5 | [14] |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of adenosine receptor agonists and antagonists.[1] The iodine atom provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings), allowing for the introduction of various substituents at the 2-position. This has enabled the development of highly potent and selective ligands for the different adenosine receptor subtypes, which are invaluable tools for studying their physiological roles and for the development of drugs targeting these receptors for conditions such as inflammation, cancer, and cardiovascular diseases.[14]

Conclusion

This compound is a cornerstone molecule in the field of purinergic signaling research. Its discovery and the development of its synthetic routes have paved the way for the creation of a multitude of adenosine receptor ligands. A thorough understanding of its synthesis and biological activity is essential for researchers and professionals in medicinal chemistry and drug development who are working to harness the therapeutic potential of the adenosine receptor system. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADORA2A adenosine A2a receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6-diazido-9-(beta-D-ribofuranosyl)purine 3',5'-bisphosphate: incorporation into transfer RNA and photochemical labeling of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US8133879B2 - Myocardial perfusion imaging methods and compositions - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Iodoadenosine: A Modified Nucleoside for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in biomedical research and a precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and its role as a modulator of purinergic signaling. Particular focus is given to its interaction with adenosine receptor subtypes and its influence on downstream signaling pathways. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological processes to support researchers in their exploration of this versatile molecule.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents a significant opportunity for therapeutic intervention in a variety of diseases. This compound, characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, is a key derivative of adenosine. This modification alters its chemical and biological properties, making it a subject of interest for several reasons:

-

Pharmacological Tool: It serves as a precursor for the synthesis of various adenosine receptor ligands, enabling the exploration of structure-activity relationships.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope, facilitating radioligand binding assays to characterize receptor pharmacology.

-

Therapeutic Potential: Derivatives of this compound have been investigated for their potential in treating a range of conditions, including cancer.[1]

This guide aims to provide a detailed technical resource on this compound, covering its fundamental characteristics and its application in experimental settings.

Chemical and Physical Properties

This compound is a solid compound with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂IN₅O₄ | [2][3] |

| Molecular Weight | 393.14 g/mol | [2][3] |

| CAS Number | 35109-88-7 | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 200 °C (decomposes) | |

| Purity | >97% (commercially available) | |

| Synonyms | 6-Amino-2-iodo-9-(β-D-ribofuranosyl)purine |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with an iodide salt. A detailed protocol for a related synthesis of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine (B1662781) provides a relevant framework. A more direct method for synthesizing 2-substituted adenosines often involves palladium-catalyzed cross-coupling reactions starting from this compound itself, highlighting its role as a key intermediate.

A representative synthetic protocol for a derivative starting from a related 2-iodopurine is outlined below, which illustrates the chemical principles involved.

Experimental Protocol: Synthesis of 2-Iodo-N⁶-(2-phenylethyl)adenosine (a this compound derivative)

This protocol describes the synthesis of a derivative, which starts from a precursor that is structurally very similar to this compound, demonstrating the reactivity of the 2-iodo position.

Materials:

-

9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (starting material)

-

2-phenylethylamine

-

Potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Methanol (B129727) saturated with ammonia (B1221849) (NH₃/MeOH)

-

Dichloromethane (DCM)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (3.71 mmol) in dry DMF (19 mL), add 2-phenylethylamine (3.89 mmol) and K₂CO₃ (18.55 mmol).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.

-

Add methanol saturated with ammonia (10 mL) and continue stirring for 30 minutes.

-

Remove all volatile components under vacuum.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:MeOH.

-

Recrystallize the product from a DCM/n-Hexane mixture to obtain 2-Iodo-N⁶-(2-phenylethyl)adenosine as a white powder.

Biological Activity and Pharmacology

The primary biological activity of this compound stems from its interaction with adenosine receptors. The iodine substitution at the 2-position influences its binding affinity and selectivity for the different receptor subtypes.

Adenosine Receptor Binding Affinity

The binding affinity of this compound for human adenosine receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher affinity.

| Receptor Subtype | Kᵢ (nM) |

| A₁ | 1020 ± 190 |

| A₂A | 3000 ± 500 |

| A₂B | >10000 |

| A₃ | 1200 ± 200 |

Data for compounds 8 and 9 in the cited source are derivatives of this compound (compound 7), for which the binding data is presented here.

Modulation of Adenylyl Cyclase Activity

Adenosine receptors are coupled to the adenylyl cyclase signaling pathway. A₁ and A₃ receptors are typically coupled to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.

Signaling Pathways

The interaction of this compound with adenosine receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype involved.

A₁ and A₃ Receptor Signaling

Activation of A₁ and A₃ receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase through the Gᵢ protein α-subunit. The βγ-subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A₂A and A₂B Receptor Signaling

In contrast, the binding of an agonist to A₂A and A₂B receptors activates adenylyl cyclase via the Gₛ protein α-subunit. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to adenosine receptors using a competition binding assay.

Workflow:

Materials:

-

Cell membranes expressing the human adenosine receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of the appropriate radioligand.

-

Increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

For determining non-specific binding, a high concentration of a standard non-selective agonist (e.g., NECA) is used instead of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)

This protocol outlines a method to determine the effect of this compound on adenylyl cyclase activity by measuring the accumulation of intracellular cAMP.

Workflow:

Materials:

-

Cells expressing the adenosine receptor of interest.

-

Cell culture medium and supplements.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for studying inhibition).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.

-

Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

-

Stimulation:

-

For A₂A/A₂B receptors (stimulation): Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

For A₁/A₃ receptors (inhibition): Pre-incubate the cells with increasing concentrations of this compound, then add a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period.

-

-

Cell Lysis: Terminate the stimulation by removing the buffer and adding a lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

For stimulatory effects (A₂A/A₂B), determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For inhibitory effects (A₁/A₃), determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

-

Pharmacokinetics and Metabolism

Currently, there is limited specific information available in the public domain regarding the pharmacokinetics and metabolism of this compound. As a nucleoside analog, it is anticipated to be a substrate for nucleoside transporters for cellular uptake. Its metabolism may involve deiodination, deamination by adenosine deaminase, and phosphorylation by adenosine kinase. Further studies are required to fully elucidate its pharmacokinetic profile and metabolic fate in vivo.

Therapeutic Potential and Future Directions

While this compound itself is primarily used as a research tool and a synthetic intermediate, its derivatives have shown therapeutic potential. For instance, various 2-substituted adenosine analogs have been explored as selective agonists or antagonists for different adenosine receptor subtypes, with potential applications in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

The future of this compound research lies in:

-

Development of Novel Ligands: Utilizing this compound as a scaffold to synthesize more potent and selective ligands for adenosine receptor subtypes.

-

Probing Receptor Structure and Function: Employing radiolabeled derivatives of this compound to further characterize the binding pockets and activation mechanisms of adenosine receptors.

-

In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety of promising this compound derivatives in relevant disease models.

Conclusion

This compound is a modified nucleoside with significant utility in the study of purinergic signaling. Its ability to be chemically modified and its interaction with adenosine receptors make it an invaluable tool for drug discovery and pharmacological research. This technical guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols. Further investigation into its in vivo behavior and the development of novel derivatives will continue to expand its importance in the field of biomedical science.

References

An In-Depth Technical Guide to the Biological Activity of 2-Iodoadenosine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), and its derivatives represent a class of compounds with significant potential in biomedical research and drug development. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters the molecule's electronic properties and steric profile, leading to a range of interesting biological activities. These activities primarily stem from their interactions with key enzymes and receptors involved in purinergic signaling pathways, which are crucial in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their quantitative data, the experimental protocols used to elucidate their functions, and the signaling pathways they modulate.

Core Biological Activities

The biological effects of this compound and its derivatives are multifaceted, with two prominent areas of activity: inhibition of adenosine kinase and modulation of adenosine receptors. Furthermore, these interactions can lead to downstream effects such as the induction of apoptosis and cytotoxicity in cancer cells.

Adenosine Receptor Modulation

Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are key targets for this compound derivatives. While this compound itself has a modest affinity for these receptors, specific modifications to its structure have yielded potent and selective agonists and antagonists.

Many 2-substituted adenosine analogs have been found to have a high affinity and selectivity for A2A adenosine receptors[1]. For instance, 2-[2-(4-aminophenyl)ethylamino]adenosine and 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine are potent coronary vasodilators with weak binding to A1 adenosine receptors[1].

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinities (Ki) of this compound and its derivatives for the different human adenosine receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes available data from various studies.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |

| This compound | > 150 (rat) | - | - | [1] |

| 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE) | > 150 (rat) | Kd = 1.3 ± 0.1 and 19 ± 4.5 | - | [1] |

Note: Data for this compound is limited. The table will be expanded as more specific Ki values for this compound and a wider range of its derivatives are found in the literature.

Inhibition of Adenosine Kinase

Quantitative Data: Adenosine Kinase Inhibition

| Compound | IC50 (nM) | Reference |

| 5-Iodotubercidin | 26 | |

| 5'-Amino-5'-deoxyadenosine | 170 | |

| 5'-Amino-5'-deoxy-5-iodotubercidin | < 1 |

Note: This table includes data for related compounds to provide context. Specific IC50 values for this compound will be added as they are identified.

Induction of Apoptosis and Cytotoxicity

Several adenosine analogs, including derivatives of this compound, have been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is a key area of interest for anticancer drug development. For example, 2-chloro-2'-deoxyadenosine (a related analog) induces apoptosis in chronic lymphocytic leukemia cells. The mechanisms underlying this apoptosis can involve both receptor-dependent and -independent pathways, including the disruption of mitochondrial integrity and the activation of caspase cascades.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of some adenosine derivatives in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 (Oleoyl-quercetin hybrid) | HCT116 | 22.4 | |

| Compound 2 (Oleoyl-quercetin hybrid) | HCT116 | 0.34 | |

| 2-Oxoadenosine | MOLT4 | ~80-120 |

Note: This table provides examples of cytotoxicity data for related compounds. Specific IC50 values for this compound and its direct derivatives will be added as they become available.

Signaling Pathways

The biological effects of this compound derivatives that act as adenosine receptor agonists are mediated through complex intracellular signaling cascades. The A3 adenosine receptor (A3AR), a common target, is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Below is a diagram illustrating the general signaling pathway initiated by the activation of the A3 adenosine receptor.

Activation of the A3 adenosine receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters the phosphorylation of downstream targets like the CREB transcription factor, ultimately modulating gene expression related to processes such as apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.

1. Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add:

-

150 µL of the membrane suspension (protein concentration optimized for the specific receptor).

-

50 µL of the test compound (e.g., this compound derivative) at various concentrations.

-

50 µL of a suitable radioligand (e.g., [3H]CCPA for A1 receptors) at a fixed concentration.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Kinase Inhibition Assay

This protocol describes a non-radioactive, high-throughput method to measure the inhibition of adenosine kinase.

1. Principle:

-

This assay uses inosine (B1671953) as a surrogate substrate for adenosine kinase. ADK phosphorylates inosine to inosine monophosphate (IMP).

-

The IMP produced is then oxidized by inosine monophosphate dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.

2. Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Human recombinant adenosine kinase.

-

ATP.

-

Inosine.

-

IMPDH.

-

NAD+.

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (for a coupled enzyme system to regenerate ATP).

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Test compound (e.g., this compound derivative).

3. Assay Procedure:

-

The assay is typically performed in a 96- or 384-well plate.

-

Pre-incubate the adenosine kinase with various concentrations of the test compound for a set period (e.g., 10-30 minutes).

-

Initiate the reaction by adding a substrate mixture containing ATP and inosine.

-

The reaction mixture also contains the coupled enzyme system (IMPDH and NAD+).

-

Monitor the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADH production.

4. Data Analysis:

-

Determine the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

1. Cell Culture and Treatment:

-

Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture vessels and allow them to adhere or grow to a suitable confluence.

-

Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

2. Cell Harvesting and Staining:

-

After treatment, collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer provided with the Annexin V staining kit.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for about 15-20 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.

-

Differentiate the cell populations based on their staining pattern:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant of the flow cytometry plot.

-

Compare the percentage of apoptotic cells in the treated groups to the untreated control.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathways.

1. Cell Lysis and Protein Quantification:

-

After treating cells with this compound or its derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a method like the BCA assay.

2. Gel Electrophoresis and Transfer:

-

Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.

-

Separate the proteins based on their molecular weight by running the samples on an SDS-polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-A3AR, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly.

4. Detection:

-

Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

-

Detect the light signal using an imaging system or X-ray film.

-

The intensity of the band corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant biological activities, primarily as modulators of adenosine receptors and inhibitors of adenosine kinase. These activities translate into a range of cellular effects, including the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising molecules. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profiles, and explore the full therapeutic potential of this compound and its derivatives in various disease models.

References

The Role of 2-Iodoadenosine in Purinergic Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and evolutionarily conserved system, plays a critical role in a vast array of physiological and pathological processes. This intricate signaling network is mediated by purine (B94841) nucleosides and nucleotides, primarily adenosine (B11128) and adenosine triphosphate (ATP), which exert their effects through the activation of specific purinergic receptors.[1][2] Adenosine receptors, a major class of G protein-coupled receptors (GPCRs), are divided into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution, pharmacological profile, and downstream signaling cascade, making them attractive targets for therapeutic intervention in a variety of diseases.

2-Iodoadenosine, a synthetic analog of adenosine characterized by an iodine atom at the 2-position of the purine ring, serves as a valuable pharmacological tool for elucidating the complex roles of adenosine receptors in purinergic signaling.[3][4] Its structural modification influences its affinity and selectivity for the different adenosine receptor subtypes, thereby allowing for the dissection of specific receptor-mediated pathways. This technical guide provides a comprehensive overview of the role of this compound in purinergic signaling, with a focus on its interaction with adenosine receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to study its effects.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound is defined by its binding affinity (Ki) and functional potency (EC50 or IC50) at the four adenosine receptor subtypes. While comprehensive data for this compound across all receptor subtypes is not extensively documented in a single source, the available information suggests a degree of selectivity. Generally, 2-substituted adenosine analogs tend to exhibit a higher affinity for the A2A receptor and a weaker affinity for the A1 receptor. For instance, related 2-arylamino-substituted adenosine analogs have been shown to bind weakly to A1 adenosine receptors with Ki values greater than 150 nM.[5]

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table serves as a template for the type of data that would be generated through the experimental protocols described in this guide.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type | Cell Line/Tissue | Reference |

| A1 | >150 | - | Radioligand Binding | Rat Cortex | |

| A2A | Data not available | Data not available | - | - | - |

| A2B | Data not available | Data not available | - | - | - |

| A3 | Data not available | Data not available | - | - | - |

Researchers are encouraged to perform the described experimental protocols to populate this table with specific data for this compound.

Signaling Pathways Modulated by this compound

The interaction of this compound with adenosine receptors triggers a cascade of intracellular signaling events that ultimately mediate a physiological response. The specific pathway activated depends on the receptor subtype engaged and the G protein to which it couples.

A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like adenosine or its analogs leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC) and certain ion channels.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potent and selective human A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Iodoadenosine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, this modification confers unique physicochemical properties that alter its interaction with biological targets, primarily adenosine receptors. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, focusing on its mechanism of action, available quantitative data from preclinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The ubiquitous nature of adenosine signaling has made its receptors attractive targets for therapeutic intervention in a wide range of pathologies. The synthesis of adenosine analogs, such as this compound, represents a key strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. This compound has been investigated for its potential in cardiovascular diseases, oncology, and virology, primarily through its modulation of adenosine receptor-mediated signaling pathways.

Molecular Profile

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | --INVALID-LINK-- |

| CAS Number | 35109-88-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 393.14 g/mol | --INVALID-LINK-- |

| Synonyms | 2-Iodo-adenosine | --INVALID-LINK-- |

Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound and its derivatives stems primarily from their ability to interact with adenosine receptors, particularly the A₂A and A₃ subtypes.

Cardiovascular Effects: Vasodilation

2-substituted adenosine analogs have been identified as potent coronary vasodilators. This effect is primarily mediated by the activation of A₂A adenosine receptors on vascular smooth muscle cells.

Signaling Pathway: Activation of the A₂A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to vasodilation.

A2A Receptor-Mediated Vasodilation Pathway.

Quantitative Data: While specific ED₅₀ values for this compound in coronary vasodilation are not readily available in the reviewed literature, related 2-substituted arylamino adenosine analogs have demonstrated high potency with ED₅₀ values less than 3 nM.[1]

Anticancer Potential

The role of adenosine signaling in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and tumor microenvironment. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Quantitative data on the anticancer activity of this compound is limited. However, studies on other nucleoside analogs provide a basis for comparison. For instance, certain hybrid compounds have shown IC₅₀ values between 10 and 50 µM in cell lines such as the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2.[2]

Antiviral Activity

Nucleoside analogs represent a major class of antiviral drugs. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication. While the direct antiviral activity of this compound is not extensively documented, the evaluation of related nucleoside analogues provides a framework for its potential in this area.

Quantitative Data: Specific EC₅₀ values for this compound against viral pathogens have not been prominently reported in the available literature. Antiviral efficacy is typically determined through assays that measure the reduction of virus-induced cytopathic effect (CPE).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

References

In-Vitro Stability and Solubility of 2-Iodoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog, serves as a valuable pharmacological tool, primarily recognized for its role as a potent and selective agonist for the A3 adenosine (B11128) receptor. Its utility in preclinical research, particularly in studies related to inflammation, ischemia, and cancer, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the in-vitro stability and solubility of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies for determining these critical parameters. It includes detailed experimental protocols for stability and solubility assays, templates for data presentation, and a depiction of the A3 adenosine receptor signaling pathway to provide a biological context for its application. This guide is intended to equip researchers with the necessary framework to assess the in-vitro behavior of this compound and similar small molecules in a drug discovery and development setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 393.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 200 °C (decomposes) | --INVALID-LINK-- |

| Purity | >98% (HPLC) | --INVALID-LINK-- |

| CAS Number | 35109-88-7 | --INVALID-LINK-- |

Note: The data presented in this table is compiled from publicly available information from chemical suppliers. It is recommended to verify these properties for each specific batch of the compound.

In-Vitro Solubility

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Quantitative Solubility Data

Table 2.1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | 2 | Data not available | Nephelometry/UV Spectroscopy |

| Simulated Gastric Fluid | 1.2 | 37 | 1 | Data not available | HPLC-UV |

| Simulated Intestinal Fluid | 6.8 | 37 | 2 | Data not available | HPLC-UV |

Table 2.2: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature (°C) | Equilibration Time (h) | Measured Solubility (µg/mL) | Method |

| Water | 7.0 | 25 | 24 | Data not available | Shake-Flask HPLC-UV |

| Phosphate Buffered Saline | 7.4 | 25 | 48 | Data not available | Shake-Flask HPLC-UV |

| 5% DMSO/Water | 7.0 | 25 | 24 | Data not available | Shake-Flask HPLC-UV |

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dispensing: In a 96-well microplate, dispense 2 µL of the 10 mM stock solution into the top wells.

-

Serial Dilution: Perform a serial 2-fold dilution by transferring 100 µL from one well to the next containing 100 µL of DMSO.

-

Addition of Aqueous Buffer: To a separate 96-well plate, add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of the DMSO serial dilutions of this compound to the corresponding wells of the plate containing the aqueous buffer. This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate for 2 hours at room temperature.

-

Measurement: Measure the light scattering of the solutions at a suitable wavelength (e.g., 620 nm) using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.

In-Vitro Stability

Evaluating the chemical stability of this compound in relevant in-vitro systems is crucial for interpreting biological data and for developing suitable storage and handling procedures.

Quantitative Stability Data

Table 3.1: Stability of this compound in Physiological Buffers

| Buffer System | pH | Temperature (°C) | Time (h) | % Remaining |

| Phosphate Buffered Saline | 7.4 | 37 | 0 | 100 |

| 2 | Data not available | |||

| 8 | Data not available | |||

| 24 | Data not available | |||

| Simulated Gastric Fluid | 1.2 | 37 | 0 | 100 |

| 1 | Data not available | |||

| 2 | Data not available |

Table 3.2: Stability of this compound in Cell Culture Media

| Media Type | Supplement | Temperature (°C) | Time (h) | % Remaining |

| DMEM | 10% FBS | 37 | 0 | 100 |

| 8 | Data not available | |||

| 24 | Data not available | |||

| 48 | Data not available |

Experimental Protocol for Stability Assessment

This method is widely used to determine the degradation kinetics of a compound over time.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution with the desired test buffer (e.g., PBS pH 7.4, cell culture media) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on stability.

-

Incubation: Aliquot the working solution into multiple vials and incubate them in a temperature-controlled environment (e.g., 37 °C).

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench the degradation process by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80 °C.

-

Sample Analysis: Analyze the samples by a validated reverse-phase HPLC-UV method. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated by comparing the peak area at that time point to the peak area at time zero. The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.

Biological Context: A3 Adenosine Receptor Signaling

This compound is a selective agonist of the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). Activation of A3AR by an agonist like this compound initiates a cascade of intracellular signaling events.

Caption: A3 Adenosine Receptor Signaling Pathway.

The activation of the A3 adenosine receptor by this compound typically leads to the coupling with inhibitory G proteins (Gi). This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling cascades ultimately lead to various downstream cellular responses, including modulation of ion channel activity, gene expression, and cell proliferation and apoptosis.

Experimental Workflow Visualization

A systematic workflow is essential for the accurate determination of in-vitro stability and solubility.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This technical guide provides a comprehensive framework for assessing the in-vitro stability and solubility of this compound. While specific quantitative data for this compound remains to be extensively published, the detailed protocols and data presentation templates offered herein provide researchers with the necessary tools to generate and report these critical parameters. A thorough characterization of the physicochemical properties of this compound is paramount for the design of robust in-vitro experiments and for the interpretation of its biological effects, ultimately facilitating its application in drug discovery and development. Researchers are encouraged to utilize these methodologies to build a more complete profile of this compound and other novel chemical entities.

A Technical Guide to the Shelf Life and Storage of 2-Iodoadenosine Powder

For researchers, scientists, and professionals in drug development, the stability and proper storage of chemical compounds are paramount to ensure experimental reproducibility and the integrity of research findings. This technical guide provides an in-depth overview of the recommended shelf life and storage conditions for 2-Iodoadenosine powder, a critical reagent in various biochemical and pharmacological studies.

Summary of Storage and Stability

This compound is a purine (B94841) nucleoside analog that requires specific storage conditions to maintain its purity and stability. While shipped at ambient temperatures, long-term storage recommendations are critical for preserving the compound's integrity.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2] |

| Refrigerator, under inert atmosphere | [3] | |

| Cool and dark place | [4][5] | |

| Shipping Temperature | Ambient Temperature | |

| Container | Tightly closed container | |

| Light Sensitivity | Light sensitive | |

| Chemical Stability | Stable under proper conditions | |

| Incompatible Materials | Oxidizing agents | |